(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid

Übersicht

Beschreibung

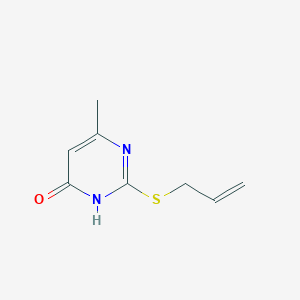

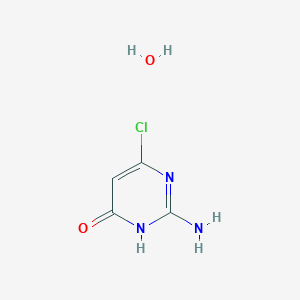

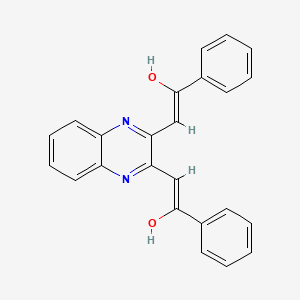

“(2Z)-3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” is a chemical compound with the molecular formula C5H5N3O3 . It has a molecular weight of 155.11 .

Molecular Structure Analysis

The molecular structure of “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” consists of a 1,2,4-triazole ring attached to an acrylic acid moiety . The presence of the hydroxy group on the triazole ring may influence its reactivity and interactions with other molecules.Wissenschaftliche Forschungsanwendungen

1. Polymer Modification and Medical Applications

- Functional Modification of Polymers : A study by Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds, including some related to the 1,2,4-triazole structure. These modifications showed enhanced thermal stability and promising biological activities, indicating potential for medical applications.

2. Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Baskar et al. (2014) conducted research on photo-cross-linkable polymers, including a derivative similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid. This study, detailed in Progress in Organic Coatings, found that these polymers acted as effective corrosion inhibitors for mild steel in hydrochloric acid, suggesting their application in industrial corrosion protection.

3. Antimicrobial and Biocide Properties

- Biocide Polymers : Hartmann, Bauer, and Wermann (1985) synthesized polymeric herbicides by reacting poly(acrylic acid)s with 1,2,4-triazole derivatives, exhibiting potential as biocide polymers. The study, published in Polymer Bulletin, highlighted the herbicidal and fungicidal potential of these compounds.

4. Photovoltaic Applications

- Organic Sensitizers for Solar Cells : Kim et al. (2006) engineered organic sensitizers with structures similar to (2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid for solar cell applications. As detailed in their study in the Journal of the American Chemical Society, these sensitizers showed high efficiency in converting sunlight to electricity, indicating their utility in renewable energy technologies.

Zukünftige Richtungen

The future directions for research on “(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by triazole derivatives, there is potential for the development of new pharmaceuticals and other applications .

Eigenschaften

IUPAC Name |

(Z)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHXGAAKITUNCJ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C1=NNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-3-(5-hydroxy-1H-1,2,4-triazol-3-yl)acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)